molecular formula C18H11F3N4O2S B10914338 13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

Cat. No.: B10914338
M. Wt: 404.4 g/mol
InChI Key: MAOLBULVDNHZDT-UHFFFAOYSA-N
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Description

13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is a complex organic compound with a unique structure that includes cyclopropyl, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of cyclopropyl ketones with thiophene derivatives under acidic conditions, followed by the introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide. The final steps often involve cyclization reactions to form the tetrazatricyclo structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are often used.

Major Products

Scientific Research Applications

13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate inflammatory responses and pain perception.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H11F3N4O2S

Molecular Weight

404.4 g/mol

IUPAC Name

13-cyclopropyl-4-thiophen-2-yl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

InChI

InChI=1S/C18H11F3N4O2S/c19-18(20,21)13-6-9(8-3-4-8)14-15(23-13)24-25-11(17(26)27)7-10(22-16(14)25)12-2-1-5-28-12/h1-2,5-8H,3-4H2,(H,26,27)

InChI Key

MAOLBULVDNHZDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC3=NN4C(=CC(=NC4=C23)C5=CC=CS5)C(=O)O)C(F)(F)F

Origin of Product

United States

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